molecular formula C3H5NOS B14743232 Thiocyanic acid, 2-hydroxyethyl ester CAS No. 693-08-3

Thiocyanic acid, 2-hydroxyethyl ester

Cat. No.: B14743232
CAS No.: 693-08-3
M. Wt: 103.15 g/mol
InChI Key: MKVVFYDUPPFXTI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiocyanic acid, 2-hydroxyethyl ester can be synthesized through the reaction of thiocyanic acid with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired ester. Another method involves the reaction of potassium thiocyanate with ethylene chlorohydrin in the presence of a base, such as sodium hydroxide, to yield the ester.

Industrial Production Methods

Industrial production of this compound often involves the large-scale reaction of thiocyanic acid with ethylene oxide. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, 2-hydroxyethyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester to thiols or other reduced sulfur-containing compounds.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Thiocyanic acid, 2-hydroxyethyl ester has several scientific research applications:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of thiocyanic acid, 2-hydroxyethyl ester involves its ability to interact with various molecular targets. The ester can undergo hydrolysis to release thiocyanate ions, which can then participate in various biochemical pathways. The thiocyanate ions can inhibit certain enzymes or disrupt cellular processes, leading to their biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiocyanic acid, ethyl ester: Similar structure but with an ethyl group instead of a 2-hydroxyethyl group.

    Thiocyanic acid, octyl ester: Contains an octyl group, making it more hydrophobic.

    Thiocyanic acid, 2-(acetyloxy)ethyl ester: Contains an acetyloxy group, which can influence its reactivity and biological activity.

Uniqueness

Thiocyanic acid, 2-hydroxyethyl ester is unique due to the presence of the 2-hydroxyethyl group, which imparts different chemical and physical properties compared to other thiocyanic acid esters. This group can influence the compound’s solubility, reactivity, and interactions with biological molecules, making it a valuable compound for various applications.

Properties

CAS No.

693-08-3

Molecular Formula

C3H5NOS

Molecular Weight

103.15 g/mol

IUPAC Name

2-hydroxyethyl thiocyanate

InChI

InChI=1S/C3H5NOS/c4-3-6-2-1-5/h5H,1-2H2

InChI Key

MKVVFYDUPPFXTI-UHFFFAOYSA-N

Canonical SMILES

C(CSC#N)O

Origin of Product

United States

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